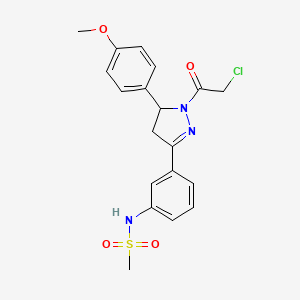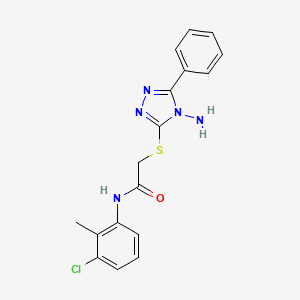
AKOS008135250
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[2-(2-chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a compound that has garnered interest due to its intricate structure and potential applications in various fields. This compound is composed of a pyrazole ring system substituted with methoxyphenyl and chloroacetyl groups, connected to a sulfonamide moiety through a phenyl linker.
Applications De Recherche Scientifique
Chemistry
Catalysis: : The compound can serve as a ligand in catalytic reactions.
Synthesis: : Used as a building block in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its unique structure.
Bioassays: : Used in bioassays to test biological activity.
Medicine
Drug Development: : Potential candidate for developing new pharmaceutical drugs due to its structural complexity and functional groups.
Therapeutic Research: : Investigated for its therapeutic potential in treating various diseases.
Industry
Material Science: : Used in the development of new materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formation of the Pyrazole Core: : The synthesis begins with the formation of the 3-(4-methoxyphenyl)-3,4-dihydropyrazole core. This can be achieved through a cyclization reaction involving hydrazines and 1,3-diketones under acidic or basic conditions.
Introduction of the Chloroacetyl Group: : The next step involves the chloroacetylation of the pyrazole ring. This is typically done using chloroacetyl chloride in the presence of a base such as triethylamine to facilitate the reaction.
Attachment of the Phenyl Group: : The phenyl group can be introduced through a coupling reaction, often using a palladium-catalyzed Suzuki or Heck coupling.
Sulfonamide Formation: : Finally, the sulfonamide group is introduced using methanesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production would likely follow similar steps but on a larger scale, utilizing continuous flow processes and optimizing reaction conditions for maximum yield and purity. Automated synthesizers and high-throughput screening methods would ensure efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group or the pyrazole ring.
Reduction: : The chloroacetyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: : Various substituents on the aromatic ring or the pyrazole core can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium or reduction with lithium aluminum hydride.
Substitution: : Halogenation using halogenating agents or nucleophilic substitution using nucleophiles such as amines.
Major Products
Oxidation: : Formation of alcohols, ketones, or carboxylic acids.
Reduction: : Formation of alcohols or hydrocarbons.
Substitution: : Introduction of various functional groups such as halides, amines, or alkyl groups.
Mécanisme D'action
Molecular Targets and Pathways
The compound exerts its effects through interaction with specific molecular targets such as enzymes, receptors, or proteins. The precise mechanism may involve binding to the active site of an enzyme, thereby inhibiting its activity or modulating the function of a receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-[2-(2-bromoacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
N-[3-[2-(2-iodoacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Uniqueness
N-[3-[2-(2-chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is unique due to its specific chloroacetyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs with different halogen atoms.
By delving into the complexities of this compound, we uncover its potential in various scientific and industrial fields, showcasing its versatility and importance.
Propriétés
IUPAC Name |
N-[3-[2-(2-chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-27-16-8-6-13(7-9-16)18-11-17(21-23(18)19(24)12-20)14-4-3-5-15(10-14)22-28(2,25)26/h3-10,18,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMDQIDDWFELOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCl)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-bromo-N-[2-(2-fluorophenoxy)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B2464065.png)
![tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate](/img/structure/B2464066.png)
![methyl 4-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate](/img/structure/B2464068.png)
![6'-Methyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B2464069.png)
![N-{2-[3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B2464070.png)





![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2464080.png)

![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B2464085.png)
![tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine](/img/structure/B2464088.png)
